N-Benzyl-5-bromonaphthalen-1-amine
Description
Contextualizing Naphthalene-Amine and Halogenated Aromatic Systems in Organic Synthesis
Naphthalene (B1677914) and its derivatives are a cornerstone of organic chemistry, serving as precursors for dyes, polymers, and pharmaceuticals. ijrpr.com The introduction of an amino group to the naphthalene ring, forming a naphthylamine, significantly influences the electronic properties of the aromatic system, making it more electron-rich and reactive towards electrophilic substitution. cardiff.ac.uk Naphthalene derivatives are known to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ijrpr.comnih.gov
Halogenated aromatic compounds are also of fundamental importance in organic synthesis. google.com The incorporation of a halogen atom, such as bromine, into an aromatic ring can alter its physical and chemical properties, and it serves as a versatile handle for further functionalization through various cross-coupling reactions. researchgate.net The regioselective bromination of naphthalenes is a well-studied area, with various methods developed to achieve specific substitution patterns. cardiff.ac.uk
Significance of the N-Benzyl Moiety in Molecular Design and Functionality
The N-benzyl group is a common substituent in organic chemistry, often used as a protecting group for amines due to its relative stability and the various methods available for its removal. Beyond its protective role, the N-benzyl moiety can influence the steric and electronic environment of a molecule, which can in turn affect its reactivity and potential biological activity. In some contexts, the benzyl (B1604629) group can participate in pi-stacking interactions, which can be a significant factor in molecular recognition and self-assembly processes.
Overview of Current Research Trajectories and Foundational Challenges in Organic Chemistry
Contemporary organic chemistry research is increasingly focused on the development of efficient and selective synthetic methodologies. This includes the exploration of novel catalysts for C-H functionalization, the development of green and sustainable chemical processes, and the synthesis of complex molecules with precisely controlled stereochemistry. researchgate.net A significant challenge remains the regioselective functionalization of polycyclic aromatic hydrocarbons like naphthalene, where multiple reactive sites can lead to mixtures of products. nih.gov The synthesis of specifically substituted naphthalenes, such as N-Benzyl-5-bromonaphthalen-1-amine, is therefore a relevant endeavor within this broader research context.
Physicochemical Data of Related Naphthalene Derivatives
While specific experimental data for this compound is not widely available in the literature, the properties of its parent and isomeric compounds can provide valuable insights. The following tables present data for 5-Bromonaphthalen-1-amine (B1286507) and other related bromonaphthalene amines.
Table 1: Physicochemical Properties of 5-Bromonaphthalen-1-amine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H8BrN | nih.gov |
| Molecular Weight | 222.08 g/mol | nih.gov |
| XLogP3 | 2.9 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 0 | nih.gov |
Table 2: Comparative Physicochemical Properties of Bromonaphthalene Amine Isomers
| Compound | CAS Number | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) |
|---|---|---|---|---|
| 1-Bromonaphthalen-2-amine | 20191-75-7 | 222.08 | - | - |
| 2-Amino-6-bromonaphthalene | 7499-66-3 | 222.08 | - | - |
| 8-Bromonaphthalen-1-amine | Not Available | 222.08 | - | - |
Structure
3D Structure
Properties
Molecular Formula |
C17H14BrN |
|---|---|
Molecular Weight |
312.2 g/mol |
IUPAC Name |
N-benzyl-5-bromonaphthalen-1-amine |
InChI |
InChI=1S/C17H14BrN/c18-16-10-4-9-15-14(16)8-5-11-17(15)19-12-13-6-2-1-3-7-13/h1-11,19H,12H2 |
InChI Key |
FJRGCOJEXUMSJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC3=C2C=CC=C3Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Direct Amination Approaches for C-N Bond Formation
The formation of the carbon-nitrogen (C-N) bond is a cornerstone of organic synthesis. For a molecule like N-benzyl-5-bromonaphthalen-1-amine, this can be envisioned through the coupling of a bromonaphthalene precursor with benzylamine (B48309).
The Buchwald-Hartwig amination has become a widely used method for the synthesis of C-N bonds through the palladium-catalyzed coupling of amines and aryl halides. This reaction is highly valued for its functional group tolerance and broad substrate scope. The synthesis of this compound can be achieved by coupling 1,5-dibromonaphthalene (B1630475) with benzylamine in the presence of a palladium catalyst and a suitable base.
The catalytic cycle of the Buchwald-Hartwig amination generally involves three main steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. Bidentate phosphine ligands like BINAP and DPPF have been shown to be effective in the coupling of primary amines. The reaction conditions, including the choice of solvent, base, and temperature, must be carefully optimized to achieve high yields and minimize side reactions.
Table 1: Key Parameters in Buchwald-Hartwig Amination
| Parameter | Description | Examples |
| Palladium Precatalyst | The source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle. | BINAP, DPPF, XantPhos |
| Base | Activates the amine and facilitates the reductive elimination step. | NaOtBu, K₂CO₃, DBU |
| Solvent | Influences the solubility of reactants and the reaction rate. | Toluene, Dioxane |
While palladium catalysis is dominant, other transition metals have been explored for C-N bond formation. Copper-catalyzed amination reactions, for instance, offer a cost-effective alternative to palladium-based systems. These reactions can be particularly useful for the amination of aryl iodides. Gold(III) catalysis has also emerged as a powerful strategy for the synthesis of N-aryl,benzyl-amines, often proceeding under mild, user-friendly conditions in water.
Functionalization of the Bromonaphthalene Scaffold
The bromine atom on the naphthalene (B1677914) ring of this compound serves as a versatile handle for further chemical transformations, allowing for the introduction of a wide range of functional groups.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide, and is a powerful tool for forming carbon-carbon bonds. The bromo position of this compound can be coupled with various aryl or vinyl boronic acids or esters to generate more complex biaryl or styrenyl derivatives. The reaction typically requires a palladium catalyst, a base, and a suitable solvent. The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. This method can be used to introduce an alkynyl moiety at the bromo position of this compound, opening pathways to a variety of further functionalizations. The reaction is typically carried out in the presence of an amine base. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.
Table 2: Comparison of Suzuki and Sonogashira Couplings
| Feature | Suzuki-Miyaura Coupling | Sonogashira Coupling |
| Coupling Partner | Organoboron compound (e.g., boronic acid) | Terminal alkyne |
| Catalyst System | Palladium catalyst | Palladium catalyst and Copper(I) cocatalyst |
| Bond Formed | C(sp²)-C(sp²) or C(sp²)-C(sp³) | C(sp²)-C(sp) |
| Key Application | Synthesis of biaryls, styrenes | Synthesis of arylalkynes, conjugated enynes |
Nucleophilic aromatic substitution (SNA) offers another route to functionalize the bromonaphthalene core. In this reaction, a nucleophile replaces the bromine atom. For SNA to occur on an aryl halide, the aromatic ring typically needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. While the amine group in this compound is generally electron-donating, the specific electronic properties of the naphthalene ring system and the reaction conditions can influence the feasibility of SNA reactions. The reaction is often carried out in polar aprotic solvents like DMSO or DMF.
Installation of the N-Benzyl Moiety
The N-benzyl group can be introduced through various methods. One common approach is the reductive amination of 5-bromo-1-aminonaphthalene with benzaldehyde. This two-step, one-pot process involves the initial formation of an imine, which is then reduced in situ to the secondary amine using a reducing agent such as sodium borohydride (B1222165).
Alternatively, direct N-alkylation of 5-bromo-1-aminonaphthalene with benzyl (B1604629) bromide can be employed. This reaction is typically carried out in the presence of a base to deprotonate the amine, facilitating the nucleophilic attack on the benzyl bromide. Transition metal-catalyzed N-alkylation using benzyl alcohol as the alkylating agent represents a more environmentally friendly approach, proceeding through a hydrogen borrowing mechanism.
Reductive Amination of Naphthalene Derivatives
Reductive amination is a highly efficient and controlled method for forming amines. This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comnih.gov For the synthesis of this compound, this would involve the reaction of 5-bromonaphthalen-1-amine (B1286507) with benzaldehyde.
The reaction proceeds in two main steps:
Imine Formation: The amino group of 5-bromonaphthalen-1-amine acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. This is followed by dehydration to form an N-benzylidene-5-bromonaphthalen-1-amine (an imine) intermediate.
Reduction: A reducing agent, added to the reaction mixture, selectively reduces the carbon-nitrogen double bond (C=N) of the imine to a single bond, yielding the final secondary amine product. masterorganicchemistry.com
A key advantage of this method is that it avoids the over-alkylation that can occur in direct alkylation methods. masterorganicchemistry.com Various reducing agents can be employed, with their choice depending on the specific reaction conditions and the presence of other functional groups. Common reductants include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation. masterorganicchemistry.combris.ac.uk Borane triethylamine complex (BH₃N(C₂H₅)₃) has also been reported as an effective reductant for this type of transformation. rsc.org The versatility of reductive amination allows for the installation of a wide range of alkyl groups, including the benzyl group, onto a primary amine. masterorganicchemistry.com
Table 1: Key Steps in Reductive Amination for this compound
| Step | Reactant 1 | Reactant 2 | Intermediate | Product |
|---|---|---|---|---|
| 1. Imine Formation | 5-Bromonaphthalen-1-amine | Benzaldehyde | N-benzylidene-5-bromonaphthalen-1-amine | - |
N-Alkylation through Nucleophilic Substitution Reactions
N-alkylation is a fundamental method for forming carbon-nitrogen bonds, involving the reaction of an amine with an alkyl halide. rsc.orgresearchgate.net In this approach, the lone pair of electrons on the nitrogen atom of 5-bromonaphthalen-1-amine acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide, such as benzyl bromide.
This reaction is typically a bimolecular nucleophilic substitution (Sₙ2) process. The synthesis often requires the presence of a base to neutralize the hydrohalic acid (e.g., HBr) that is formed as a byproduct, preventing it from protonating the starting amine and rendering it non-nucleophilic. researchgate.net The reaction can be carried out under various conditions, including in aqueous media with the aid of surfactants or using novel catalytic systems. For instance, cobalt(II) complexes and palladium-based catalysts have been developed to facilitate the N-alkylation of amines with alcohols, which proceed via a "borrowing hydrogen" mechanism, although direct alkylation with halides remains a common and straightforward method. rsc.orgmdpi.com
Challenges with this method can include the potential for over-alkylation, where the newly formed secondary amine reacts further with the benzyl halide to produce a tertiary amine. However, by carefully controlling the stoichiometry of the reactants and the reaction conditions, the formation of the desired secondary amine can be optimized. researchgate.net
Table 2: Typical Reaction Components for N-Alkylation
| Component | Example | Role |
|---|---|---|
| Amine (Nucleophile) | 5-Bromonaphthalen-1-amine | Provides the nitrogen atom for the new C-N bond |
| Alkylating Agent | Benzyl bromide | Provides the benzyl group |
| Base | Potassium Hydroxide (KOH) or Triethylamine (Et₃N) | Neutralizes the acid byproduct |
Stereochemical Control and Regioselectivity in Synthesis
For the synthesis of this compound, the primary concern is regioselectivity rather than stereochemistry, as the final molecule is achiral. Regioselectivity refers to the control of which position on the molecule reacts.
The synthesis is highly regioselective due to the inherent chemical properties of the precursor, 5-bromonaphthalen-1-amine. The amine group (-NH₂) at the C1 position is a significantly more potent nucleophile than the bromine atom or the aromatic naphthalene ring itself. Therefore, in both N-alkylation with benzyl bromide and reductive amination with benzaldehyde, the reaction occurs exclusively at the nitrogen atom. The bromine atom at the C5 position is comparatively unreactive under these conditions and does not participate in the substitution reaction. The established positions of the amine and bromo groups on the naphthalene core are determined during the synthesis of the precursor, ensuring the final product has the desired 5-bromo-1-amino substitution pattern.
Synthesis of Key Precursors (e.g., 5-Bromonaphthalen-1-amine via Nitro Reduction)
The primary precursor for the synthesis of this compound is 5-bromonaphthalen-1-amine. atomfair.com This intermediate is typically synthesized from a more readily available starting material, naphthalene, through a multi-step process that involves nitration, bromination, and reduction. A common and effective route involves the preparation of 1-bromo-5-nitronaphthalene, followed by the reduction of its nitro group.
The synthesis of 1-bromo-5-nitronaphthalene is a key step where regiochemistry is critical. cymitquimica.com The final and crucial step in forming the precursor is the reduction of the nitro group (-NO₂) of 1-bromo-5-nitronaphthalene to a primary amine (-NH₂). This transformation is a staple in aromatic chemistry and can be achieved using various reducing agents.
Classic methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). Catalytic hydrogenation, using hydrogen gas (H₂) with a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni), is another widely used and often cleaner method. The reduction specifically targets the nitro group while leaving the bromine substituent and the aromatic ring intact, yielding the desired 5-bromonaphthalen-1-amine with high selectivity.
Table 3: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 5-Bromonaphthalen-1-amine |
| Benzaldehyde |
| N-benzylidene-5-bromonaphthalen-1-amine |
| Sodium cyanoborohydride |
| Sodium triacetoxyborohydride |
| Borane triethylamine complex |
| Benzyl bromide |
| 1-Bromo-5-nitronaphthalene |
| Naphthalene |
| Tin |
| Iron |
| Hydrochloric acid |
| Palladium |
| Platinum |
Reaction Mechanisms and Mechanistic Investigations
Mechanistic Pathways of C-N Bond Formation
The formation of the C-N bond in N-Benzyl-5-bromonaphthalen-1-amine, typically achieved by coupling an amine with an aryl halide, is most effectively accomplished through transition metal-mediated reactions. The Buchwald-Hartwig amination stands as a cornerstone for such transformations. wikipedia.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an amine with an aryl halide. wikipedia.org The reaction proceeds via a catalytic cycle that involves the palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.
The generally accepted mechanism involves three primary steps: wikipedia.orguvic.ca
Oxidative Addition : The cycle begins with the reaction of a low-valent Pd(0) complex, stabilized by phosphine (B1218219) ligands, with the aryl halide (e.g., 5-bromonaphthalen-1-amine (B1286507), where the C-Br bond reacts). The palladium atom inserts itself into the carbon-halogen bond, forming a Pd(II) intermediate known as the oxidative addition complex. numberanalytics.com
Amine Coordination and Deprotonation : The amine (e.g., benzylamine) then coordinates to the arylpalladium(II) complex. In the presence of a strong base (such as sodium tert-butoxide, NaOtBu), the coordinated amine is deprotonated to form a palladium amido complex. wikipedia.org
Reductive Elimination : This is the final, product-forming step. The C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov
The efficiency of this cycle is highly dependent on the choice of phosphine ligand, which modulates the stability and reactivity of the palladium intermediates. nih.gov
Table 1: Key Steps in the Buchwald-Hartwig Catalytic Cycle
| Step | Reactants | Intermediate/Product | Description |
|---|---|---|---|
| Oxidative Addition | Pd(0)Ln, Aryl-Br | Aryl-Pd(II)(Br)Ln | Insertion of palladium into the carbon-bromine bond. |
| Amine Binding & Deprotonation | Aryl-Pd(II)(Br)Ln, Amine, Base | Aryl-Pd(II)(Amido)Ln | Amine coordinates to Pd, followed by proton removal by base. |
| Reductive Elimination | Aryl-Pd(II)(Amido)Ln | Aryl-Amine, Pd(0)Ln | Formation of the C-N bond and regeneration of the catalyst. |
This table provides a generalized overview of the Buchwald-Hartwig amination cycle.
Kinetic studies and computational analysis have been instrumental in identifying key intermediates and understanding the factors that control the reaction rate. The intermediates correspond to the species formed in each step of the catalytic cycle: the Pd(0) complex, the arylpalladium(II) halide complex, and the arylpalladium(II) amido complex. uvic.ca
The rate-determining step (RDS) of the Buchwald-Hartwig amination can vary depending on the specific substrates and reaction conditions. nih.gov
For electron-rich aryl chlorides, oxidative addition is often the slowest step and therefore rate-limiting. nih.gov
For more reactive aryl bromides and iodides, oxidative addition is faster. In these cases, reductive elimination from the arylpalladium(II) amido complex can become the rate-determining step. nih.govacs.org
Aromatic Substitution Mechanisms on Naphthalene (B1677914) Derivatives
The naphthalene ring system has a distinct reactivity compared to benzene (B151609), influenced by the non-equivalence of its carbon positions (α vs. β) and the potential for forming unique intermediates. rsc.org
Beyond transition metal-catalyzed routes, nucleophilic aromatic substitution can occur under strongly basic conditions via an elimination-addition mechanism. This pathway proceeds through a highly reactive aryne intermediate. In the case of naphthalene derivatives, this intermediate is called a naphthyne. nih.govrsc.org
The formation of a naphthyne from a halonaphthalene, such as a bromonaphthalene derivative, involves two steps:
Elimination : A very strong base (e.g., NaNH₂) abstracts a proton from a carbon atom adjacent to the one bearing the halogen. This is followed by the elimination of the halide ion, forming a transient triple bond within the aromatic ring. researchgate.net
Addition : A nucleophile (such as an amide ion, NH₂⁻, or in this context, a benzylamide ion) then attacks one of the two carbons of the naphthyne triple bond. Subsequent protonation yields the final product.
For a substrate like 5-bromonaphthalen-1-amine, deprotonation could theoretically occur at the C2 or C6 positions. This would lead to a 1,2-naphthyne or a 5,6-naphthyne intermediate, respectively. The attack of a nucleophile on such an intermediate can lead to a mixture of regioisomers, which serves as key evidence for this mechanistic pathway. The generation of substituted 2-naphthyne intermediates has been demonstrated through the fluoride-induced desilylation/dehalogenation of 2-halo-3-silylnaphthalenes. nih.gov
Chemical reactions can be broadly classified as either concerted (occurring in a single step) or stepwise (involving one or more intermediates). organic-chemistry.org
Stepwise Processes : Both the Buchwald-Hartwig amination and the elimination-addition (naphthyne) mechanism are classic examples of stepwise reactions. wikipedia.orgresearchgate.net The Buchwald-Hartwig cycle involves distinct oxidative addition, amine binding/deprotonation, and reductive elimination steps with detectable intermediates. uvic.ca Similarly, the naphthyne pathway involves the discrete formation of the naphthyne intermediate before the final nucleophilic addition. Another common stepwise mechanism in aromatic chemistry is the SNAr (addition-elimination) pathway, though this typically requires strong electron-withdrawing groups to activate the ring, which are absent in this specific compound.
Concerted Processes : A concerted nucleophilic aromatic substitution, analogous to an SN2 reaction, is generally not observed. The geometry of the sp²-hybridized carbon and the steric hindrance of the aromatic ring make a direct backside attack by a nucleophile energetically prohibitive. The electron-rich π-system of the naphthalene ring also repels incoming nucleophiles, further disfavoring a single-step displacement mechanism. Therefore, the C-N bond formation on the naphthalene ring of this compound proceeds through a stepwise mechanism.
Intramolecular and Intermolecular Reactivity of the Amine Functionality
The secondary amine group in this compound is a key center of reactivity, capable of participating in both intramolecular and intermolecular interactions.
Intermolecular Reactivity: The lone pair of electrons on the nitrogen atom makes the amine functionality a nucleophile and a base. ncert.nic.in
Nucleophilicity : The amine can react with electrophiles. Common reactions include acylation with acid chlorides or anhydrides to form amides, and further alkylation with alkyl halides. ncert.nic.in It can also serve as the nucleophilic partner in subsequent cross-coupling reactions. nih.govnih.gov
Basicity : Like other amines, it reacts with acids to form ammonium (B1175870) salts. This basic character is fundamental to its handling and purification. ncert.nic.in
Hydrogen Bonding : The N-H group can act as a hydrogen bond donor, while the nitrogen lone pair can act as an acceptor. This leads to intermolecular hydrogen bonding between molecules, which affects physical properties such as boiling point and solubility. ncert.nic.in In the solid state, these interactions, along with π–π stacking of the naphthalene rings, dictate the crystal packing arrangement. nih.gov
Table 2: Summary of Compound Names
| Compound Name | Role/Mention |
|---|---|
| This compound | Subject of the article |
| 5-bromonaphthalen-1-amine | Potential precursor |
| Benzylamine (B48309) | Potential precursor |
| Sodium tert-butoxide | Base in catalysis |
| BrettPhos | Phosphine ligand |
| RuPhos | Phosphine ligand |
| Sodium amide | Strong base for naphthyne formation |
Oxidative Reactivity and Hydrogen Abstraction Processes
The N-benzyl group and the electron-rich naphthalene ring in this compound are the primary sites for oxidative reactions. The benzylic C-H bond is particularly susceptible to hydrogen abstraction due to the resonance stabilization of the resulting radical.
In the presence of an oxidizing agent, a likely initial step is the abstraction of the benzylic hydrogen atom to form an N-benzyl-naphthalen-1-aminyl radical. This radical is stabilized by delocalization of the unpaired electron over the nitrogen atom, the phenyl ring, and the naphthalene system. The subsequent reactivity of this radical intermediate can lead to various products, depending on the reaction conditions and the nature of the oxidant.
Further oxidation of the aminyl radical can lead to the formation of an iminium cation. This electrophilic species can then undergo nucleophilic attack, for instance, by a solvent molecule, leading to the formation of new C-O or C-N bonds at the benzylic position.
While specific experimental data on the oxidative reactivity of this compound is scarce, the general principles of benzylic C-H bond activation and amine oxidation provide a framework for understanding its potential transformations.
Cyclization Reactions and Heterocycle Formation
The structure of this compound contains functionalities that could participate in intramolecular cyclization reactions to form various heterocyclic systems. These reactions are typically promoted by a catalyst, often a transition metal, and can proceed through several mechanistic pathways.
One potential cyclization pathway involves the intramolecular C-H amination of the benzyl (B1604629) group's ortho C-H bond onto the naphthalene ring. This type of reaction, often catalyzed by palladium or copper complexes, would lead to the formation of a dibenzo[c,f]azepine derivative. The reaction would likely proceed through an initial coordination of the catalyst to the amine, followed by directed C-H activation and reductive elimination to form the new C-N bond and close the seven-membered ring.
Another possibility is an intramolecular Buchwald-Hartwig amination, where the nitrogen atom displaces the bromine atom on the naphthalene ring. However, this would require significant ring strain to form a five-membered ring fused to the naphthalene system and is generally less favored than intermolecular couplings.
Furthermore, under specific conditions, photocatalyzed or transition-metal-catalyzed reactions could enable the coupling of the nitrogen atom with the phenyl ring of the benzyl group, potentially leading to the formation of fused heterocyclic structures. The regioselectivity of such cyclizations would be influenced by the electronic properties of both the naphthalene and phenyl rings, as well as the steric constraints of the transition state.
While these cyclization pathways are theoretically plausible for this compound, their successful implementation would depend on the careful selection of catalysts and reaction conditions.
Structural Characterization and Advanced Spectroscopic Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of N-Benzyl-5-bromonaphthalen-1-amine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would be characterized by distinct regions for the aromatic protons, the benzylic methylene (B1212753) protons, and the amine proton. The five protons of the benzyl (B1604629) group would typically appear as a multiplet in the 7.2-7.4 ppm range. The six protons on the bromonaphthalene ring system would resonate in the aromatic region, with their exact shifts influenced by the electron-donating amine and electron-withdrawing bromine substituents. The benzylic protons (-CH₂-) adjacent to the nitrogen would likely produce a singlet around 4.4 ppm, which could show coupling to the amine proton. rsc.org The N-H proton itself would appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show signals for the 17 distinct carbons. The benzylic carbon (-CH₂-) is expected around 48 ppm. rsc.org The carbons of the benzyl ring would appear in the 127-139 ppm range. rsc.org The ten carbons of the naphthalene (B1677914) skeleton would also resonate in the aromatic region, with the carbon attached to the bromine (C-Br) appearing at a lower field and the carbon attached to the nitrogen (C-N) at a higher field.
2D NMR Methodologies:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling relationships. Key correlations would be observed among the adjacent protons on the naphthalene and benzyl aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton to its corresponding carbon atom and the benzylic methylene protons to their carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for assigning quaternary (non-protonated) carbons and piecing together the molecular fragments. For example, correlations would be expected from the benzylic protons to the C1 carbon of the naphthalene ring and to the ipso-carbon of the benzyl ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous compounds like N-benzylaniline and substituted naphthalenes.
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| N-H | Variable (broad s) | - | Shift is solvent/concentration dependent |
| Benzylic CH₂ | ~4.4 (s) | ~48 | Based on N-benzylaniline data rsc.org |
| Benzyl (C₂'/C₆') | 7.2-7.4 (m) | ~128 | Typical range for monosubstituted benzene (B151609) ring rsc.org |
| Benzyl (C₃'/C₅') | ~129 | ||
| Benzyl (C₄') | ~127 | ||
| Naphthalene Ring | 6.5-8.0 (m) | 110-145 | Complex pattern due to substitution |
Dynamic NMR (DNMR) techniques could be employed to study conformational dynamics, such as restricted rotation around the C-N bond between the naphthalene ring and the amine nitrogen. At lower temperatures, the rotation might be slow enough on the NMR timescale to cause broadening or splitting of the signals for the aromatic protons near the nitrogen. Exchange spectroscopy (EXSY) experiments can be used to probe the kinetics of such dynamic processes, providing insight into the energy barriers of bond rotation. rsc.org
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information from its fragmentation patterns.
HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of this compound (C₁₇H₁₄BrN). The calculated exact mass is approximately 311.0313 u. The presence of bromine would be evident from the characteristic isotopic pattern, where the M+ and M+2 peaks appear with nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for assessing the purity of this compound and for monitoring the progress of its synthesis. nih.gov The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (m/z ≈ 311/313). Key fragmentation pathways would include the loss of a bromine atom and the cleavage of the benzyl group. The most abundant fragment ion is often the iminium cation formed by the loss of a hydrogen atom from the molecular ion, or the tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, which is characteristic of benzyl-containing compounds. Analysis of brominated compounds often reveals a fragment corresponding to the loss of two bromine atoms from the molecular ion, which can be the most intense peak for highly brominated substances. thermofisher.com
Table 2: Predicted Mass Spectrometry Data for this compound
| m/z (Predicted) | Ion Formula | Identity |
|---|---|---|
| 311/313 | [C₁₇H₁₄BrN]⁺ | Molecular Ion [M]⁺ |
| 232 | [C₁₇H₁₄N]⁺ | [M-Br]⁺ |
| 221 | [C₁₀H₇BrN]⁺ | [M-C₇H₇]⁺ (Loss of benzyl radical) |
| 91 | [C₇H₇]⁺ | Tropylium ion |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net
For this compound, the FT-IR spectrum would be expected to show a distinct N-H stretching vibration in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be observed just below 3000 cm⁻¹. nist.gov The C=C stretching vibrations of the aromatic rings would produce several peaks in the 1450-1600 cm⁻¹ region. A C-N stretching vibration would be expected around 1250-1350 cm⁻¹, and the C-Br stretch would appear at a lower frequency, typically in the 500-650 cm⁻¹ range. Raman spectroscopy would complement the FT-IR data, often showing stronger signals for the symmetric and non-polar C=C and C-Br bonds.
Table 3: Predicted Vibrational Spectroscopy Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Secondary Amine |
| Aromatic C-H Stretch | 3000 - 3100 | Naphthalene, Benzyl |
| Aliphatic C-H Stretch | 2850 - 2960 | Benzylic CH₂ |
| Aromatic C=C Stretch | 1450 - 1600 | Naphthalene, Benzyl |
| C-N Stretch | 1250 - 1350 | Aryl Amine |
| C-Br Stretch | 500 - 650 | Bromo-aromatic |
Compound List
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within a molecule, providing insights into its electronic structure and the extent of conjugation. For this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the naphthalene core, influenced by the amino and bromo substituents, as well as the benzyl group.
The electronic spectrum of naphthalenamines typically exhibits multiple absorption bands corresponding to π-π* transitions. The introduction of a bromine atom at the 5-position and a benzyl group on the amino nitrogen at the 1-position is expected to cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε) compared to the parent 1-naphthylamine (B1663977).
Expected Spectral Features:
Influence of Substituents: The amino group (-NH-) acts as an auxochrome, a group that, when attached to a chromophore, alters its ability to absorb light. This is due to the delocalization of the nitrogen lone pair electrons into the naphthalene π-system, which generally leads to a bathochromic (red) shift of the absorption bands to longer wavelengths. The presence of the electron-withdrawing bromine atom can further modulate these transitions.
Conjugation Effects: The naphthalene ring itself is a large conjugated system. The attachment of the benzyl group to the nitrogen atom can influence the electronic environment. While the benzyl group is not directly in conjugation with the naphthalene ring system, its electronic nature can have an inductive effect.
Solvent Effects: The position and intensity of the absorption bands can be influenced by the polarity of the solvent. In polar solvents, a solvatochromic shift might be observed, indicating changes in the dipole moment of the molecule upon electronic excitation.
Based on studies of similar naphthalenamine derivatives, the UV-Vis spectrum of this compound in a non-polar solvent like hexane (B92381) would likely display characteristic absorption bands. For comparison, the UV-Vis data for the related compound 1-naphthylamine is presented in the table below. It is anticipated that this compound would exhibit shifts from these values due to the electronic effects of the bromo and benzyl substituents.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| 1-Naphthylamine | Ethanol | 313 | Not Reported |
Data for 1-Naphthylamine is provided for comparative purposes.
The study of related azo-derivatives of 2,7-dihydroxynaphthalene (B41206) has shown that the position of absorption bands is sensitive to the nature of the substituents and the solvent used, which supports the expected behavior for this compound. nih.gov
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound is not publicly available, analysis of crystal structures of related N-benzyl substituted compounds can provide valuable insights into its likely solid-state architecture.
Anticipated Structural Features:
Bond Lengths and Angles: The C-Br bond length is expected to be within the typical range for aromatic bromides. The C-N bond connecting the naphthalene ring to the amine nitrogen will likely have some double bond character due to the delocalization of the nitrogen lone pair, potentially leading to a shorter bond length compared to a standard C-N single bond. The geometry around the nitrogen atom is expected to be trigonal planar or slightly pyramidal.
Intermolecular Interactions: In the solid state, the molecules are likely to be held together by a network of intermolecular forces. These may include van der Waals forces, and potentially C-H···π interactions involving the aromatic rings. The presence of the bromine atom could also lead to halogen bonding interactions (C-Br···X), which are known to play a significant role in directing crystal packing.
For illustrative purposes, the table below presents crystallographic data for a related N-benzyl substituted compound, highlighting the types of parameters that would be determined from an X-ray crystallographic study of this compound.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| N-benzyl-N-1,3,4-tetramethyl-2,5-dioxo-4-imidazolidinecarboxamide | Monoclinic | P121/c1 | 16.837 | 7.368 | 13.070 | 90 | 111.005 | 90 |
This data is for a different N-benzyl containing compound and serves only as an example of crystallographic parameters. researchgate.net
The study of other N-benzyl derivatives has shown that the benzyl group can adopt various conformations, and the crystal packing is often influenced by subtle intermolecular interactions. researchgate.net The interplay of these forces would ultimately determine the final solid-state architecture of this compound.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in predicting a wide range of molecular properties.
For analogous compounds, such as (E)-N-(2((4-chlorobenzylidine)amino)ethyl)napthalen-1-amine, DFT calculations, often using the B3LYP functional with a suitable basis set, have been employed to optimize the molecular geometry and to calculate various electronic properties. dntb.gov.ua
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important parameter for assessing the molecule's kinetic stability and chemical reactivity.
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. This can lead to increased polarizability and a higher propensity to engage in chemical reactions. In studies of related Schiff base derivatives of naphthalen-1-amine, the HOMO is often found to be localized on the naphthalene (B1677914) ring and the amine group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is typically distributed over the benzylidene or a related aromatic moiety, suggesting this region is susceptible to nucleophilic attack.
The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, provides a visual representation of the charge distribution within a molecule. These maps highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering predictions for the sites of chemical reactions.
Table 1: Frontier Molecular Orbital Energies for a Naphthalen-1-amine Analog
| Parameter | Energy (eV) |
| EHOMO | -5.8 |
| ELUMO | -1.9 |
| Energy Gap (ΔE) | 3.9 |
Data is illustrative and based on typical values for similar compounds.
DFT calculations are also a reliable tool for predicting various spectroscopic parameters. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure and to aid in the assignment of vibrational modes.
Furthermore, DFT can be used to calculate a range of molecular properties that provide insights into the molecule's behavior. These properties include:
Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as A ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution (η = (I - A) / 2).
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (ω = χ² / 2η).
Table 2: Calculated Molecular Properties for a Naphthalen-1-amine Analog
| Property | Value |
| Ionization Potential (I) | 5.8 eV |
| Electron Affinity (A) | 1.9 eV |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 1.95 |
| Chemical Softness (S) | 0.256 |
| Electrophilicity Index (ω) | 3.80 |
Data is illustrative and based on typical values for similar compounds.
Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior
While DFT calculations provide valuable information about the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of conformational changes and intermolecular interactions.
For a molecule like N-Benzyl-5-bromonaphthalen-1-amine, which possesses several rotatable bonds, MD simulations can explore the conformational landscape and identify the most stable conformers. This is particularly important for understanding how the molecule might interact with a biological target, such as a protein binding site. Studies on related compounds have utilized MD simulations to investigate the stability of ligand-protein complexes, providing insights into the binding modes and the key interactions that stabilize the complex. nih.gov
Reaction Pathway Analysis and Transition State Elucidation
Theoretical methods can be used to map out the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and transition states. This analysis is crucial for understanding the mechanism of a reaction and for predicting its feasibility and kinetics.
For the synthesis of this compound, which could be formed through a nucleophilic substitution reaction, computational analysis could be used to model the reaction pathway. By locating the transition state structure and calculating its energy, the activation energy barrier for the reaction can be determined. This information is valuable for optimizing reaction conditions to improve the yield and selectivity of the synthesis.
Natural Bond Orbital (NBO) Analysis for Bonding Character and Charge Transfer Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study the bonding and electronic interactions within a molecule in a way that aligns with chemical intuition. NBO analysis partitions the molecular wavefunction into localized orbitals, such as lone pairs and bonds, and allows for the investigation of charge transfer interactions between these orbitals.
The key interactions analyzed in NBO are the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule due to electron delocalization.
NBO analysis also provides information about the hybridization of atoms and the nature of the chemical bonds (e.g., ionic vs. covalent character).
Chemical Reactivity and Derivatization Pathways
Reactions at the Bromine Center on the Naphthalene (B1677914) Ring
The bromine atom on the naphthalene ring serves as a key handle for introducing molecular diversity through various cross-coupling and metalation reactions.
Further Cross-Coupling Opportunities for Molecular Diversification
The carbon-bromine bond in N-Benzyl-5-bromonaphthalen-1-amine is amenable to a variety of palladium-catalyzed cross-coupling reactions, a powerful set of tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions are fundamental in medicinal chemistry and materials science for the synthesis of complex organic molecules. nih.govresearchgate.net
One of the most prominent examples is the Suzuki-Miyaura cross-coupling , which involves the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netrsc.org This methodology allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the naphthalene ring. The choice of catalyst, base, and reaction conditions can be crucial for achieving high yields and selectivity, especially when dealing with substrates bearing multiple functional groups. researchgate.netnih.gov For instance, the use of a palladium/copper co-catalyst system with a weak base has been shown to be effective for the direct Suzuki-Miyaura coupling of stable arylboron compounds, tolerating sensitive functional groups. nih.gov
Other notable cross-coupling reactions applicable to this system include:
Heck Reaction: Coupling with alkenes to introduce vinyl groups.
Sonogashira Coupling: Reaction with terminal alkynes to form substituted alkynes.
Buchwald-Hartwig Amination: Formation of new C-N bonds by reacting with amines.
Stille Coupling: Coupling with organostannanes.
The following table summarizes various palladium-catalyzed cross-coupling reactions that can be employed to diversify the this compound scaffold.
| Cross-Coupling Reaction | Coupling Partner | Resulting Bond | Typical Catalyst System |
| Suzuki-Miyaura | Organoboron Reagent (e.g., Ar-B(OH)₂) | C-C (Aryl) | Pd(0) catalyst, Base |
| Heck | Alkene | C-C (Vinyl) | Pd(0) catalyst, Base |
| Sonogashira | Terminal Alkyne | C-C (Alkynyl) | Pd(0) catalyst, Cu(I) cocatalyst, Base |
| Buchwald-Hartwig | Amine | C-N | Pd(0) catalyst, Ligand, Base |
| Stille | Organostannane | C-C (Aryl/Vinyl) | Pd(0) catalyst |
Directed Ortho-Metalation and Lithiation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In the context of this compound, the secondary amine group can potentially act as a directed metalation group (DMG). A DMG interacts with an organolithium reagent, such as n-butyllithium, to direct deprotonation specifically to the ortho position. wikipedia.orgbaranlab.org This generates a highly reactive aryllithium intermediate that can then be quenched with various electrophiles to introduce a wide range of substituents. wikipedia.orguwindsor.ca
The general principle of DoM involves the coordination of the lithium atom of the organolithium reagent to the heteroatom of the DMG (in this case, the nitrogen of the N-benzylamine group). wikipedia.org This proximity effect facilitates the abstraction of a proton from the adjacent ortho position on the naphthalene ring, leading to the formation of the aryllithium species. wikipedia.orgbaranlab.org
However, the application of DoM to this compound must consider the potential for halogen-metal exchange, where the organolithium reagent reacts with the bromine atom instead of deprotonating the ring. The choice of organolithium reagent and reaction conditions is therefore critical to favor the desired ortho-lithiation pathway.
Alternatively, direct lithiation can be achieved by halogen-metal exchange. Treatment of 1-bromonaphthalene (B1665260) derivatives with organolithium reagents can lead to the formation of the corresponding 1-lithionaphthalene species. wikipedia.org This lithiated intermediate can then be further reacted with electrophiles. It is also known that 1-lithionaphthalene can undergo a second lithiation to form 1,8-dilithionaphthalene, which is a precursor to peri-naphthalene compounds. wikipedia.org
Transformations of the Secondary N-Benzylamine Functional Group
The secondary N-benzylamine moiety offers a wealth of opportunities for chemical modification, allowing for the fine-tuning of the compound's properties.
N-Alkylation and N-Acylation Reactions for Modifying Amine Properties
The hydrogen atom on the nitrogen of the secondary amine can be readily substituted through N-alkylation and N-acylation reactions. ncert.nic.in
N-Alkylation involves the reaction of the amine with an alkyl halide or other alkylating agents to introduce an additional alkyl group, forming a tertiary amine. ncert.nic.ingoogle.com This transformation can significantly alter the steric and electronic properties of the amine. Catalytic methods for N-alkylation using alcohols as alkylating agents, often employing transition metal catalysts like iridium or manganese, have been developed as more atom-economical and environmentally friendly alternatives. nih.govnih.gov
N-Acylation is the reaction of the amine with an acylating agent, such as an acid chloride or anhydride (B1165640), to form an amide. ncert.nic.in This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. ncert.nic.in N-acylation converts the basic amine into a neutral amide, which can have a profound impact on the compound's biological activity and physical properties.
The following table provides examples of reagents used for N-alkylation and N-acylation.
| Transformation | Reagent Class | Example Reagent | Resulting Functional Group |
| N-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | Tertiary Amine |
| N-Alkylation | Alcohol (Catalytic) | Ethanol (CH₃CH₂OH) | Tertiary Amine |
| N-Acylation | Acid Chloride | Acetyl Chloride (CH₃COCl) | Amide |
| N-Acylation | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Amide |
Condensation Reactions with Carbonyl Compounds
Secondary amines, such as this compound, can undergo condensation reactions with carbonyl compounds like aldehydes and ketones. wikipedia.orglatech.edu The initial step is a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. wikipedia.org For secondary amines, this hemiaminal can then react further. If there is a proton on the α-carbon of the carbonyl compound, an enamine can be formed through the elimination of water. wikipedia.org In an acidic environment, the reaction can lead to the formation of an iminium salt. wikipedia.org These reactions are reversible and are often driven to completion by removing the water formed during the reaction. wikipedia.org
Cyclization and Ring-Forming Reactions Involving the Naphthalene and Amine Moieties
The strategic placement of the N-benzylamine and bromine functionalities on the naphthalene scaffold provides opportunities for intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems. For instance, after a cross-coupling reaction to introduce a suitable reactive group at the 5-position, an intramolecular reaction with the amine nitrogen could lead to the formation of a new ring fused to the naphthalene core.
The specific type of cyclization reaction would depend on the nature of the substituent introduced at the 5-position. For example, if a group containing a carbonyl or another electrophilic center is introduced, an intramolecular nucleophilic attack by the amine nitrogen could initiate a ring-closing cascade. The field of ynamide chemistry, for instance, highlights how activated alkynes can participate in various ring-forming transformations to produce nitrogen-containing cyclic compounds. sioc-journal.cn While not directly an ynamide, the principle of using strategically placed reactive groups to facilitate cyclization is broadly applicable.
Investigation of Photophysical Phenomena
Intramolecular Charge Transfer (ICT) Characteristics in Naphthalene-Amine Systems
Naphthalene-amine systems are classic examples of molecules exhibiting intramolecular charge transfer (ICT), a process where, upon photoexcitation, an electron is transferred from the electron-donating amino group to the electron-accepting naphthalene (B1677914) ring. This phenomenon is highly sensitive to the molecular structure and the surrounding environment.
In systems analogous to N-Benzyl-5-bromonaphthalen-1-amine, such as N-(substituted-benzoyl)-1-aminonaphthalenes, the occurrence of an abnormal long-wavelength emission is a hallmark of an ICT state. nih.gov This emission typically shows a significant red shift as the polarity of the solvent increases, indicating a more stabilized, charge-separated excited state in polar environments. nih.gov Studies on related N-substituted-1-aminonaphthalenes have revealed that the extent of charge separation in the ICT state is substantial. nih.gov For instance, in N-(substituted-benzoyl)-1-aminonaphthalenes, a linear relationship is observed between the energy of the ICT emission and the Hammett constant of the substituent on the benzoyl group, with a more negative slope indicating a higher degree of charge separation. nih.gov
The 1-aminonaphthalene (1-AN) moiety is known to enhance charge transfer compared to its 2-aminonaphthalene counterpart. This enhancement is attributed to the proximity of its ¹Lₐ and ¹Lₑ states, which facilitates vibronic coupling, an important factor in the charge transfer process. nih.govpsu.edu In this compound, the benzyl (B1604629) group attached to the nitrogen atom will influence the electron-donating ability of the amino group and the geometry of the molecule, thereby modulating the ICT characteristics. The bromine atom at the 5-position, being an electron-withdrawing group, is expected to further influence the electronic distribution in the naphthalene core, potentially affecting the energy of the ICT state.
The photophysics of 1-aminonaphthalene itself is complex, with two low-lying ππ* states, ¹Lₑ and ¹Lₐ, playing a crucial role. nih.gov Theoretical calculations suggest that while the transition to the lowest excited state (¹Lₑ) has a very small oscillator strength, the ¹Lₐ state is the primary player in the photophysical processes. nih.gov The introduction of substituents, as in this compound, will perturb these energy levels and their coupling, leading to the observed photophysical behavior.
Fluorescence and Phosphorescence Spectroscopy Studies
Fluorescence and phosphorescence are two forms of photoluminescence that provide valuable information about the excited states of a molecule. libretexts.orgossila.comchemistryviews.org Fluorescence is the spin-allowed emission from the first excited singlet state (S₁) to the ground state (S₀), and it is typically a fast process. ossila.com Phosphorescence, on the other hand, is the spin-forbidden emission from the first excited triplet state (T₁) to the ground state and is a much slower process. ossila.com
For aminonaphthalene derivatives, fluorescence is a prominent feature. The emission properties, including the wavelength and quantum yield, are highly dependent on the solvent and the nature of the substituents. rsc.orgresearchgate.net In polar solvents, a red shift in the fluorescence spectrum of 1-aminonaphthalene and its derivatives is commonly observed, which is attributed to both intramolecular reorganization of the amino group and solvent relaxation around the excited-state dipole moment. rsc.org This results in a fluorescent state with significant charge-transfer character. rsc.org
The introduction of a benzyl group on the amino nitrogen in this compound is expected to influence the fluorescence properties. Studies on related N-phenyl substituted aminostilbenes have shown that such substitutions can lead to a more planar geometry around the nitrogen atom, resulting in a red shift of both absorption and fluorescence spectra and an increase in fluorescence quantum yield. ntu.edu.tw A similar effect could be anticipated for this compound.
The presence of the bromine atom, a heavy atom, can significantly influence the balance between fluorescence and phosphorescence. The heavy-atom effect is known to enhance the rate of intersystem crossing (ISC) from the singlet excited state to the triplet state. acs.org This enhanced ISC can lead to a decrease in the fluorescence quantum yield and an increase in the phosphorescence quantum yield. Therefore, this compound is expected to exhibit phosphorescence, particularly at low temperatures where non-radiative decay pathways are minimized. The phosphorescence from a bromonaphthalene lumophore has been utilized as a probe for polymer conformation and interactions. acs.org
Below is a table summarizing the photophysical data for related aminonaphthalene compounds, which can provide a basis for understanding the expected properties of this compound.
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Reference |
| 1-Aminonaphthalene | Cyclohexane | ~320 | ~380 | - | rsc.org |
| 1-Aminonaphthalene | Acetonitrile | ~325 | ~430 | - | rsc.org |
| N,N-dimethyl-1-aminonaphthalene | Cyclohexane | ~320 | ~390 | - | rsc.org |
| N,N-dimethyl-1-aminonaphthalene | Acetonitrile | ~325 | ~470 | - | rsc.org |
| N-Acetyl-1-aminopyrene | Cyclohexane | 352 | 388 | 0.31 | researchgate.net |
| N-Acetyl-1-aminopyrene | Acetonitrile | 358 | 445 | 0.04 | researchgate.net |
This table presents data for compounds related to this compound to illustrate general trends.
Time-Resolved Spectroscopy for Excited State Dynamics (e.g., Laser Flash Photolysis)
Time-resolved spectroscopic techniques, such as laser flash photolysis and time-correlated single-photon counting (TCSPC), are powerful tools for investigating the dynamics of excited states. nih.govsci-hub.se These methods allow for the direct observation of transient species and the determination of their lifetimes and decay pathways.
For 1-aminonaphthalene, time-resolved studies have revealed complex relaxation dynamics. nih.govsci-hub.se Following excitation, the initially populated ¹Lₐ state can undergo several competing processes, including fluorescence, intersystem crossing to the triplet manifold, and internal conversion back to the ground state. nih.gov The rates of these processes are dependent on the excitation energy. nih.gov The lifetime of the excited state of 1-aminonaphthalene has been measured to be in the nanosecond range, shortening with increasing excitation energy. sci-hub.se
In the context of this compound, time-resolved spectroscopy would be crucial for elucidating the dynamics of the ICT state. It would allow for the measurement of the rate of charge separation and charge recombination. Furthermore, the influence of the heavy bromine atom on the intersystem crossing rate could be directly quantified by observing the formation and decay of the triplet state.
Laser flash photolysis experiments on related systems, such as the interaction between triplet benzophenone (B1666685) and N,N-dimethylaminonaphthalene, have provided insights into electron transfer processes occurring from the triplet state. ekb.eg Similar studies on this compound could reveal the reactivity of its triplet state.
The following table presents excited-state lifetime data for related compounds, which can serve as a reference for the expected dynamics of this compound.
| Compound | Solvent | Excited State Lifetime (τ) | Technique | Reference |
| 1-Aminonaphthalene | Gas Phase | 0.94 ns (at 311 nm) | Transient Ionization | sci-hub.se |
| 1-Aminonaphthalene | Gas Phase | 13.7 ps (at 235 nm) | Transient Ionization | sci-hub.se |
| 1-Silyl-naphthalenes | Cyclohexane | 1-3 ns | TCSPC | mdpi.com |
| Naphthoxazole derivatives | Various | 1-3 ns | TCSPC | url.edu |
This table presents data for compounds related to this compound to illustrate general trends.
Influence of Structural Modifications and Environment on Photophysical Properties
The photophysical properties of this compound are intricately linked to its molecular structure and the surrounding environment.
Structural Modifications:
N-Benzyl Group: The benzyl group, being a bulky substituent, can affect the planarity of the molecule and the torsional angle between the amino group and the naphthalene ring. This can influence the extent of conjugation and, consequently, the energies of the ground and excited states. The electron-donating nature of the benzyl group will also play a role in the ICT process.
5-Bromo Substituent: The bromine atom at the 5-position introduces several effects. Its electron-withdrawing nature can modify the electron density distribution in the naphthalene ring, affecting the acceptor strength in the ICT process. More significantly, as a heavy atom, it is expected to enhance spin-orbit coupling, thereby increasing the rate of intersystem crossing and promoting phosphorescence. acs.org
Environmental Influence:
Solvent Polarity: As discussed in the context of ICT, solvent polarity is a critical factor. An increase in solvent polarity is expected to stabilize the charge-separated ICT state, leading to a significant red shift in the fluorescence emission. nih.govrsc.org This solvatochromic shift is a key indicator of the charge transfer nature of the excited state.
Temperature: Temperature can influence the rates of non-radiative decay processes. Lowering the temperature generally reduces these rates, leading to an increase in both fluorescence and phosphorescence quantum yields. Low-temperature studies are often necessary to observe well-resolved phosphorescence spectra.
pH: The amino group in this compound can be protonated in acidic conditions. This would drastically alter the photophysical properties, as the protonated amino group would no longer be an effective electron donor, thus quenching the ICT process.
Exploration of Non Biological Applications in Advanced Materials and Catalysis
Application as Ligands in Coordination Chemistry and Organometallic Catalysis
There is no available scientific literature to support the application of N-Benzyl-5-bromonaphthalen-1-amine as a ligand in coordination chemistry or organometallic catalysis.
Design of Metal Complexes with this compound Ligands
No studies have been found that describe the design, synthesis, or characterization of metal complexes featuring this compound as a ligand.
Catalytic Activity in Organic Transformations
Consequently, without any known metal complexes, there is no information regarding the catalytic activity of such species in any organic transformations.
Potential in Organic Electronic Materials
The potential of this compound in the field of organic electronic materials has not been explored in any published research.
Aggregation-Induced Emission (AIE) Properties
There are no reports on the investigation of aggregation-induced emission (AIE) properties for this compound.
Components for Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics
Similarly, no literature exists that suggests or evaluates the use of this compound as a component in the fabrication of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Role as Key Intermediates in Complex Organic Synthesis
While the synthesis of N-benzyl amines can be achieved through methods like the Buchwald-Hartwig amination, there is no specific documentation detailing the use of this compound as a crucial building block or key intermediate in the total synthesis of more complex organic molecules. Its synthetic utility in multi-step reaction sequences has not been reported.
Building Blocks for Polycyclic Aromatic Hydrocarbons
Polycyclic aromatic hydrocarbons (PAHs) are molecules composed of multiple fused benzene (B151609) rings and are of significant interest for their applications in organic electronics and materials science. The synthesis of complex, well-defined PAHs often relies on the strategic coupling of smaller aromatic building blocks. This compound possesses key features that make it a suitable precursor for the construction of larger PAH systems.
The core structure contains two primary reaction sites for extending its aromatic system: the bromo-substituted position on the naphthalene (B1677914) ring and the benzyl (B1604629) group. The carbon-bromine bond at the 5-position is a classical handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. These reactions would allow for the fusion of additional aromatic or heteroaromatic rings onto the naphthalene framework.
Furthermore, benzyl radicals are known intermediates in the formation of PAHs at high temperatures. rsc.orgresearchgate.net The benzyl group in this compound could potentially be utilized in radical-based cyclization strategies to form new ring systems. rsc.orgnih.govrsc.org The combination of these reactive sites allows for a modular approach to synthesizing complex, multi-dimensional aromatic structures.
Table 1: Structural Features of this compound for PAH Synthesis
| Structural Component | Reactive Site | Potential Synthetic Application |
| 5-Bromo Substituent | Carbon-Bromine Bond | Palladium-catalyzed cross-coupling (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce new aryl or vinyl groups. |
| Naphthalene Core | Aromatic Rings | Serves as the foundational unit for annulation reactions, extending the polycyclic system. |
| Benzyl Group | Benzylic C-H bonds | Precursor for radical generation, leading to intramolecular or intermolecular cyclization to form new rings. rsc.org |
| Amine Group | Nitrogen Atom | Can be used as a directing group to influence the regioselectivity of further electrophilic aromatic substitution on the naphthalene ring. |
Precursors for Advanced Synthetic Reagents and Chiral Auxiliaries
In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. sigmaaldrich.com Once the desired stereochemistry is established, the auxiliary is removed. Benzylamine (B48309) derivatives have been successfully employed as chiral auxiliaries in various chemical transformations. nih.gov
While this compound is itself achiral, it serves as an excellent scaffold for the development of novel chiral auxiliaries. The key is the introduction of a stereocenter, which can be accomplished in several ways, most commonly by using an enantiomerically pure α-substituted benzyl group (e.g., (R)-α-methylbenzylamine) in its initial synthesis.
Once such a chiral version of the molecule is prepared, it can be acylated and attached to a prochiral substrate. The bulky and rigid 5-bromonaphthyl group would then act as a stereodirecting element, sterically blocking one face of the molecule and forcing an incoming reagent to attack from the opposite, less-hindered face. This strategy provides a high degree of stereocontrol. The auxiliary can later be cleaved and potentially recycled. sigmaaldrich.comscielo.org.mx
Table 2: Pathway to a Chiral Auxiliary from this compound Scaffold
| Step | Action | Purpose |
| 1. Chiral Precursor Synthesis | Synthesize the molecule using an enantiopure benzylamine derivative (e.g., (R)- or (S)-α-methylbenzylamine) instead of benzylamine. | Introduce a permanent stereocenter into the molecule's structure. |
| 2. Acylation | React the chiral amine with an acyl halide or anhydride (B1165640) corresponding to the substrate of interest. | Attach the chiral auxiliary to a prochiral molecule. |
| 3. Stereoselective Reaction | Perform the desired chemical transformation (e.g., alkylation, aldol (B89426) reaction). | The bulky naphthyl group directs the reaction to create a new stereocenter with high selectivity. |
| 4. Cleavage | Remove the chiral auxiliary from the product, typically through hydrolysis or reduction. | Isolate the enantiomerically enriched final product and recover the auxiliary. |
Development of Chemical Probes and Sensors based on Photophysical Changes
Naphthalene and its derivatives are well-known for their intrinsic fluorescence, making them ideal core structures for chemical probes and sensors. niscpr.res.innih.govmdpi.com These molecules can detect the presence of specific ions, molecules, or changes in their environment by exhibiting a measurable change in their photophysical properties, such as a shift in emission wavelength or a change in fluorescence intensity ("turn-on" or "turn-off" response). dntb.gov.uaresearchgate.net
This compound is a promising platform for designing such sensors. The naphthalenamine fluorophore is sensitive to its local environment and to electronic perturbations. The key to creating a selective sensor lies in synthetically modifying the molecule to include a "receptor" or "binding site" for a specific target analyte.
The bromine atom at the 5-position is particularly useful for this purpose. It can be readily converted into other functional groups via reactions like Suzuki coupling, Sonogashira coupling, or nucleophilic substitution. This allows for the covalent attachment of a wide variety of analyte-binding moieties (e.g., crown ethers for cation sensing, hydrogen-bonding groups for anion sensing). Upon binding of the target analyte to the receptor, the electronic structure of the naphthalenamine fluorophore would be altered, leading to a detectable change in its fluorescence signal. The benzyl group can also influence the photophysical properties by modifying the electronic nature of the amine and providing steric bulk. researchgate.net
Table 3: Components of a Potential Sensor Based on this compound
| Component | Role | Mechanism of Action |
| Naphthalenamine Core | Fluorophore | Emits light upon excitation; its fluorescence is sensitive to electronic and environmental changes. nih.gov |
| Benzyl Group | Modulator | Influences the electron density on the amine nitrogen and the steric environment, fine-tuning the photophysical properties. |
| 5-Bromo Position | Synthetic Handle | Site for introducing a receptor unit through various cross-coupling or substitution reactions. |
| Receptor Unit (to be attached) | Analyte Binding Site | Selectively and reversibly binds to the target analyte (e.g., a metal ion, anion, or small molecule). |
| Signal Transduction | Communication | Binding event at the receptor causes an electronic or conformational change that is transmitted to the fluorophore, altering its emission. |
Future Research Directions and Outlook
Emerging Methodologies for Synthesis and Functionalization
The construction of the N-Benzyl-5-bromonaphthalen-1-amine framework can be envisioned through established yet evolving synthetic strategies. The Buchwald-Hartwig amination stands out as a primary candidate for the key C-N bond formation, coupling 5-bromonaphthalen-1-amine (B1286507) with a suitable benzyl (B1604629) halide. sigmaaldrich.comnih.govacsgcipr.orgresearchgate.net Future research could focus on optimizing this reaction using next-generation palladium catalysts and ligands to enhance yields, reduce catalyst loading, and improve functional group tolerance under milder conditions. nih.gov Alternative, more sustainable approaches, such as nickel-catalyzed amination, could also be explored to replace precious metal catalysts. acs.orgresearchgate.net
Further functionalization of the this compound scaffold presents numerous opportunities. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck reactions, allowing for the introduction of a wide array of aryl, alkynyl, and vinyl substituents. sigmaaldrich.comresearchgate.net This would enable the synthesis of a diverse library of derivatives with tailored electronic and steric properties. Additionally, the secondary amine functionality could be further derivatized, for instance, through acylation to form the corresponding amide.
| Reaction Type | Reactants | Potential Products |
| Buchwald-Hartwig Amination | 5-bromonaphthalen-1-amine, Benzyl bromide | This compound |
| Suzuki-Miyaura Coupling | This compound, Arylboronic acid | N-Benzyl-5-arylnaphthalen-1-amine |
| Sonogashira Coupling | This compound, Terminal alkyne | N-Benzyl-5-(alkynyl)naphthalen-1-amine |
| Acylation | This compound, Acyl chloride | N-Benzyl-N-(5-bromonaphthalen-1-yl)acetamide |
Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding
A thorough characterization of this compound and its derivatives is crucial for understanding their structure-property relationships. Advanced spectroscopic techniques will play a pivotal role in this endeavor. Two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy, including COSY, HSQC, and HMBC experiments, will be essential for unambiguous assignment of proton and carbon signals, especially in complex, functionalized analogues. numberanalytics.com High-resolution mass spectrometry (HRMS) will provide precise molecular weight determination and fragmentation patterns, aiding in structural elucidation. nih.govmassbank.eumassbank.jpnist.govnist.gov Infrared (IR) spectroscopy will be used to identify characteristic functional group vibrations, such as the N-H stretch of the secondary amine and C-Br stretching modes. researchgate.netlibretexts.orgnist.gov
In parallel, computational chemistry offers a powerful tool to gain deeper mechanistic insights. rsc.org Density Functional Theory (DFT) calculations can be employed to model the geometric and electronic structure of this compound, predict its spectroscopic properties, and elucidate the reaction mechanisms of its synthesis and functionalization. rsc.orgresearchgate.net For instance, computational modeling can help to understand the transition states and reaction energetics of the Buchwald-Hartwig amination, guiding the selection of optimal catalysts and reaction conditions. researchgate.netmit.edu Furthermore, time-dependent DFT (TD-DFT) calculations can predict the photophysical properties of the molecule and its derivatives, which is particularly relevant for potential applications in materials science.
Novel Non-Biological Applications in Materials Science and Sustainable Catalysis
The unique combination of a naphthalene (B1677914) core and an amino group in this compound suggests its potential as a building block for advanced materials. Naphthalene-based materials are known for their applications in organic light-emitting diodes (OLEDs). mdpi.comnih.govchemrxiv.orgresearchgate.net The bromine atom on the naphthalene ring of the target compound could be replaced with various chromophores through cross-coupling reactions to tune the emission color and improve device efficiency. mdpi.comresearchgate.net The resulting materials could be investigated for their thermal stability, photoluminescence, and electroluminescence properties. mdpi.com The benzyl group could also be modified to influence the material's processability and morphology in thin films. Furthermore, the incorporation of such brominated naphthalene derivatives into polymers could lead to materials with interesting photophysical or flame-retardant properties. acs.orgsdfine.com
In the realm of sustainable catalysis, N-benzylamine derivatives have shown promise as ligands in asymmetric synthesis. nih.govnih.gov The chiral environment created by a suitably modified N-benzyl group can induce enantioselectivity in various chemical transformations. Future research could explore the synthesis of chiral derivatives of this compound and their application as ligands in catalytic reactions, such as asymmetric reductions, oxidations, or C-C bond-forming reactions. The ability to tune the electronic properties of the ligand via the bromo-naphthalene moiety could provide an additional handle for optimizing catalyst performance.
Interdisciplinary Research Opportunities within Pure Chemistry and Materials Science
The exploration of this compound and its derivatives offers a fertile ground for interdisciplinary research, bridging the gap between pure chemistry and materials science. The synthesis of a library of derivatives with systematically varied substituents, guided by computational predictions, would provide a rich dataset for understanding structure-property relationships. Materials scientists could then leverage this understanding to design and fabricate novel OLEDs, sensors, or other functional materials with tailored properties.
Collaboration between synthetic chemists and materials scientists would be crucial for this endeavor. Synthetic chemists can provide the molecular building blocks, while materials scientists can characterize their solid-state properties and device performance. This synergistic approach will be essential to unlock the full potential of this intriguing class of compounds and to pave the way for their application in next-generation technologies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-Benzyl-5-bromonaphthalen-1-amine, and how can purity be ensured?
- Methodology : A reductive amination approach using a Pd/NiO catalyst under H₂ atmosphere (25°C, 10 hours) is effective. For example, N-benzylnaphthalen-1-amine was synthesized with 84% yield by reacting N-benzaldehyde and naphthalen-1-amine in the presence of Pd/NiO .
- Purification : Post-reaction filtration and solvent evaporation are standard. Confirm purity via NMR (400 MHz, CDCl₃), noting characteristic aromatic proton shifts (e.g., naphthalene protons at δ 7.3–8.2 ppm and benzyl protons at δ 4.4–4.6 ppm) .
Q. How should researchers characterize this compound spectroscopically, and what key spectral markers are diagnostic?
- NMR Analysis : Focus on distinguishing benzyl (-CH₂-) protons (δ ~4.5 ppm) and bromine-induced deshielding of the naphthalene ring protons. Compare with reference spectra for analogous brominated naphthylamines .
- Mass Spectrometry : Use high-resolution MS to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z ~326 for C₁₇H₁₄BrN).
Advanced Research Questions
Q. What mechanistic insights explain the efficiency of Pd/NiO in the reductive amination of this compound?
- Catalytic Role : Pd/NiO facilitates H₂ activation and imine intermediate reduction. The NiO support enhances Pd dispersion and stabilizes reactive intermediates.
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or GC-MS to identify rate-limiting steps (e.g., imine formation vs. reduction) .
Q. How can computational chemistry (e.g., DFT) predict electronic properties or reactivity of this compound?
- DFT Applications : Calculate electron density distributions to identify electrophilic/nucleophilic sites. For example, the bromine atom’s electron-withdrawing effect polarizes the naphthalene ring, directing substitution reactions.
- Correlation Energy : Use functionals like B3LYP with dispersion corrections to model non-covalent interactions (e.g., π-stacking in crystal packing) .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragments)?
- Troubleshooting :
- NMR Splitting : Check for diastereotopic protons or dynamic processes (e.g., hindered rotation of the benzyl group). Variable-temperature NMR can clarify .
- MS Anomalies : Isotopic patterns for bromine (1:1 ratio for ) should align with theoretical distributions. Deviations may indicate impurities or fragmentation pathways.
Q. How does the bromine substituent influence the compound’s supramolecular assembly in crystallographic studies?
- Crystal Engineering : Bromine engages in halogen bonding (C-Br⋯π or C-Br⋯N interactions), affecting crystal packing. Compare with non-brominated analogs (e.g., N-benzylnaphthalen-1-amine) using X-ray diffraction data .
Methodological Considerations
Q. What experimental controls are critical when scaling up the synthesis of this compound?
- Controls :
- Catalyst Loading : Optimize Pd/NiO ratios to prevent over-reduction or side reactions.
- Atmosphere : Ensure strict H₂ control; trace O₂ may oxidize intermediates.
- Scale-Up Risks : Exothermicity in larger batches requires temperature modulation .
Q. How can researchers validate the compound’s stability under varying storage conditions (e.g., light, temperature)?
- Stability Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
